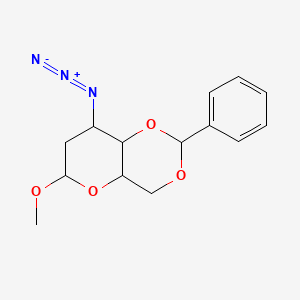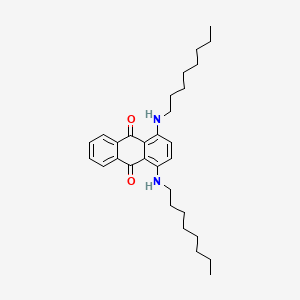
1-Methyl-4-propylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C10H20. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
1-Methyl-4-propylcyclohexane can be synthesized through several methods. One common synthetic route involves the alkylation of cyclohexane derivatives. For example, 1-methylcyclohexane can be reacted with propyl halides under the presence of a strong base to yield this compound. Industrial production methods often involve catalytic hydrogenation of corresponding alkenes or alkynes under high pressure and temperature conditions .
Chemical Reactions Analysis
1-Methyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Scientific Research Applications
1-Methyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving cycloalkanes and their derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used as a solvent and in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-propylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Comparison with Similar Compounds
1-Methyl-4-propylcyclohexane can be compared with other cycloalkanes such as cyclohexane, methylcyclohexane, and propylcyclohexane. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties .
Similar Compounds
- Cyclohexane
- Methylcyclohexane
- Propylcyclohexane
Properties
CAS No. |
28352-42-3 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-4-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
QAXQTVWXIPRDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
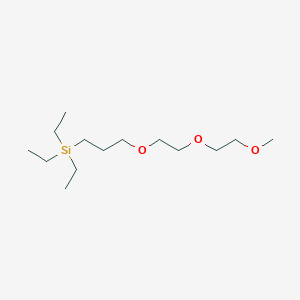
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
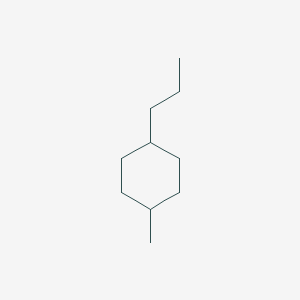

![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

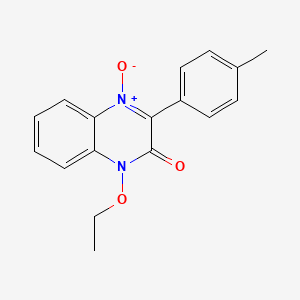
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
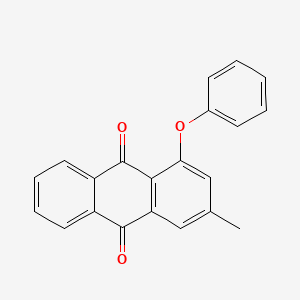
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
